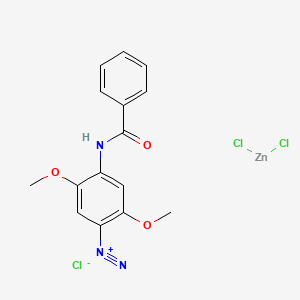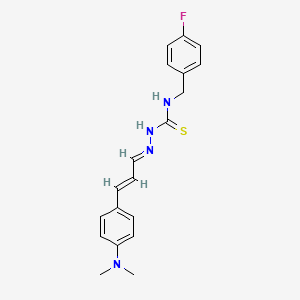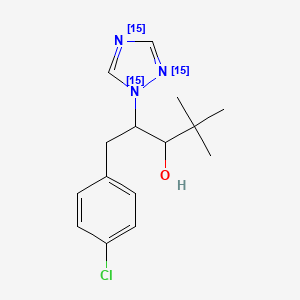
(1S,2R)-Alicapistat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-Alicapistat is a chiral compound with significant importance in various scientific fields. It is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions. The compound’s unique configuration makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Alicapistat typically involves several steps to ensure the correct stereochemistry. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, and carbene intermediates . These methods require precise control of reaction conditions to achieve high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often employs enzymatic resolution techniques. For example, the Pseudomonas cepacia lipase-catalyzed enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate is a practical method for obtaining enantiomerically pure this compound . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-Alicapistat undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its reactivity in cyclopropanation reactions, where it serves as a substrate for carbene transfer reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include diazo compounds, ylides, and carbene intermediates. These reactions often require specific catalysts and controlled conditions to ensure high selectivity and yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, cyclopropanation reactions typically yield cyclopropylphosphonate ester products with high enantiomeric excess .
Scientific Research Applications
(1S,2R)-Alicapistat has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a model compound for studying enzyme-catalyzed reactions and stereoselective processes . In medicine, this compound is investigated for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and antiviral drugs . Industrially, it is used in the production of chiral pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of (1S,2R)-Alicapistat involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,2R)-Alicapistat include other chiral cyclopropane derivatives such as (1R,2S)-Alicapistat and (1S,2R)-1-amino-2-indanol . These compounds share similar structural features but differ in their stereochemistry and, consequently, their biological activity.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological properties and reactivity. This makes it a valuable compound for studying stereoselective reactions and developing chiral pharmaceuticals .
Properties
Molecular Formula |
C25H27N3O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2R)-1-benzyl-N-[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20-,21+/m0/s1 |
InChI Key |
MMLDHJRGTZHNHV-LEWJYISDSA-N |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)

![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)


![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)

![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)

